
1,1'-(2-Chloropropylidene)bis(4-ethoxybenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two ethoxybenzene groups linked by a chloropropylidene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) typically involves the reaction of 4-ethoxybenzene with a chloropropylidene precursor under specific conditions. One common method is the Friedel-Crafts alkylation, where 4-ethoxybenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
On an industrial scale, the production of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropylidene bridge can be substituted by nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products
Substitution: Formation of 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene) or 1,1’-(2-Aminopropylidene)bis(4-ethoxybenzene).
Oxidation: Formation of 1,1’-(2-Chloropropylidene)bis(4-formylbenzene) or 1,1’-(2-Chloropropylidene)bis(4-carboxybenzene).
Reduction: Formation of 1,1’-(2-Propylidene)bis(4-ethoxybenzene) or 1,1’-(2-Hydroxypropylidene)bis(4-ethoxybenzene).
Scientific Research Applications
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the nature of the target and the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,1’-(2,2-Dichloroethylidene)bis(4-ethylbenzene): Similar structure but with two chlorine atoms and ethyl groups instead of ethoxy groups.
1,1’-(2-Bromopropylidene)bis(4-ethoxybenzene): Similar structure but with a bromine atom instead of chlorine.
1,1’-(2-Chloropropylidene)bis(4-methoxybenzene): Similar structure but with methoxy groups instead of ethoxy groups.
Uniqueness
1,1’-(2-Chloropropylidene)bis(4-ethoxybenzene) is unique due to the presence of ethoxy groups, which can influence its chemical reactivity and interactions with other molecules. The chloropropylidene bridge also provides a site for further functionalization, making it a versatile compound for various applications.
Properties
CAS No. |
56265-22-6 |
|---|---|
Molecular Formula |
C19H23ClO2 |
Molecular Weight |
318.8 g/mol |
IUPAC Name |
1-[2-chloro-1-(4-ethoxyphenyl)propyl]-4-ethoxybenzene |
InChI |
InChI=1S/C19H23ClO2/c1-4-21-17-10-6-15(7-11-17)19(14(3)20)16-8-12-18(13-9-16)22-5-2/h6-14,19H,4-5H2,1-3H3 |
InChI Key |
XALCLEMPULMGDC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCC)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



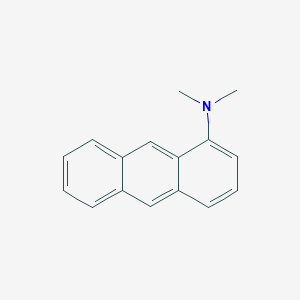
![(E)-Bis[5-(propan-2-yl)nonan-5-yl]diazene](/img/structure/B14639457.png)
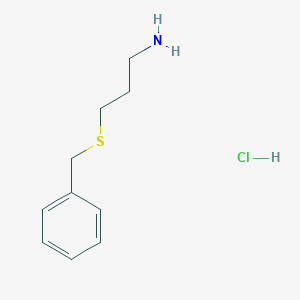
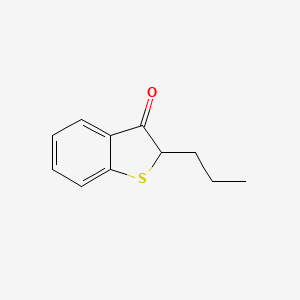

![N-[(4-Methyl-1,3-benzothiazol-2-yl)sulfanyl]cyclohexanamine](/img/structure/B14639476.png)
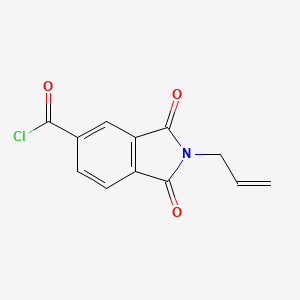
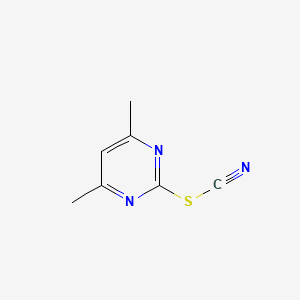
![2,2,4-Trimethylbicyclo[3.2.1]oct-3-en-6-one](/img/structure/B14639503.png)
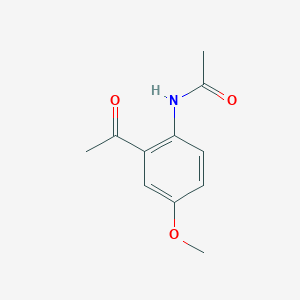
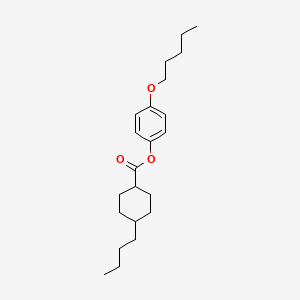
![2-Cyano-2-({[(propan-2-yl)carbamoyl]oxy}imino)acetamide](/img/structure/B14639520.png)
![3-Pyridinamine, 2-nitro-N-[2-(1-pyrrolidinyl)ethyl]-, ethanedioate](/img/structure/B14639526.png)
